molecular formula C11H11ClO3 B13612710 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal

Cat. No.: B13612710
M. Wt: 226.65 g/mol
InChI Key: AYMHHYYZCLBIBE-ONEGZZNKSA-N
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Description

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired enal from a precursor compound . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)prop-2-enal: Lacks the chloro group, resulting in different reactivity and applications.

    3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal:

Uniqueness

The presence of both chloro and methoxy groups in 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal makes it unique compared to its analogs

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H11ClO3/c1-14-10-7-8(4-3-5-13)6-9(12)11(10)15-2/h3-7H,1-2H3/b4-3+

InChI Key

AYMHHYYZCLBIBE-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C=O)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC=O)Cl)OC

Origin of Product

United States

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